molecular formula C10H12N4 B13068821 1,3-Dimethyl-4-(pyridin-2-YL)-1H-pyrazol-5-amine

1,3-Dimethyl-4-(pyridin-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13068821
M. Wt: 188.23 g/mol
InChI Key: TVOFVWDRSDZATK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(pyridin-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(pyridin-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylpyridine with hydrazine hydrate, followed by methylation using methyl iodide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(pyridin-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,3-Dimethyl-4-(pyridin-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(pyridin-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-(pyridin-2-YL)-1H-pyrazole
  • 1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine
  • 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine

Uniqueness

1,3-Dimethyl-4-(pyridin-2-YL)-1H-pyrazol-5-amine is unique due to the specific positioning of the pyridine ring at the 2-position of the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2,5-dimethyl-4-pyridin-2-ylpyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-7-9(10(11)14(2)13-7)8-5-3-4-6-12-8/h3-6H,11H2,1-2H3

InChI Key

TVOFVWDRSDZATK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=N2)N)C

Origin of Product

United States

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